molecular formula C13H13BrF3NO B8163224 (5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

(5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

Cat. No.: B8163224
M. Wt: 336.15 g/mol
InChI Key: DQMMOPNIANYYNE-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.

    Acylation: The brominated intermediate is then subjected to acylation with piperidin-1-ylmethanone to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The trifluoromethyl group and piperidine ring play crucial roles in binding to specific receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (5-Bromo-2-(trifluoromethyl)phenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

(5-Bromo-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone is unique due to the combination of the bromine atom, trifluoromethyl group, and piperidine ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF3NO/c14-9-4-5-11(13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMMOPNIANYYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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